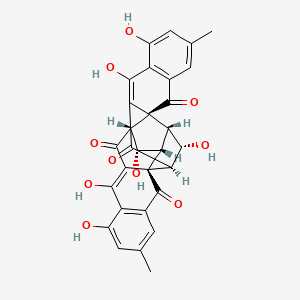

Rugulosin

Description

Significance in Natural Products Chemistry and Chemical BiologyRugulosin holds significance in natural products chemistry due to its intricate bisanthraquinone structure, which presents synthetic challengesresearchgate.net. The total synthesis of (+)-rugulosin, for instance, has been reported and involves multiple stepsresearchgate.netnih.govresearchgate.net. The study of its biosynthesis has revealed intertwined pathways with other bisanthraquinones like skyrinacs.org. Research in chemical biology has explored this compound's diverse biological activities. These include antibacterial activity, particularly against certain Gram-positive bacteria such as Bacillus subtilis, Enterococcus faecalis, Bacillus cereus, and Staphylococcus aureus, including methicillin-resistant strains (MRSA)medchemexpress.comnih.govresearchgate.netkitasato-u.ac.jpmdpi.com. This compound (B17658) has also shown antiviral properties, including inhibition of HIV-1 integrase activitycaymanchem.comadipogen.com. Furthermore, it has been noted for inhibiting DNA replication, transcription, and repair, as well as RNA polymerase and ribonuclease Hadipogen.com. Insecticidal activity has also been reportedbioaustralis.comadipogen.comugm.ac.id. The study of this compound and its analogues continues to contribute to the understanding of complex natural product structures and their potential biological applicationsresearchgate.netrsc.org.

Detailed Research Findings and Data

Research has characterized different forms of this compound, including (-)-rugulosin and (+)-rugulosin, which exhibit variations in biological activity caymanchem.com. For example, (-)-rugulosin has been found to be more cytotoxic to certain cell lines compared to (+)-rugulosin caymanchem.com. Studies have also identified new rugulosins, such as this compound B and C, isolated from Penicillium radicum, which demonstrated antimicrobial activity against MRSA researchgate.net. This compound A has shown potent anti-MRSA activity with a low Minimum Inhibitory Concentration (MIC) value, while rugulosins B and C showed weaker activity kitasato-u.ac.jp.

Data on the antibacterial activity of this compound and related compounds against Staphylococcus aureus has been reported, with varying MIC values depending on the specific compound mdpi.com.

Antibacterial Activity Against Staphylococcus aureus (Example Data)

| Compound | MIC (µg/mL) | Source Organism |

| This compound A | 0.125 | Penicillium radicum |

| This compound B | 32 | Penicillium radicum |

| This compound C | 64 | Penicillium radicum |

| This compound D | 12.5 | Talaromyces sp. |

| Compound 6 | 0.195 | Talaromyces sp. |

The biosynthesis of this compound involves complex enzymatic processes. For instance, the fungal aldo-keto reductase RugH is involved in the biosynthesis of this compound A by catalyzing the reduction of a precursor, leading to its cyclization acs.org. Synthetic efforts have also contributed to understanding the structure and potential biosynthesis of this compound and its analogues researchgate.netresearchgate.netrsc.org.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23537-16-8 |

|---|---|

Molecular Formula |

C30H22O10 |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(1R,2S,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m0/s1 |

InChI Key |

QFDPVUTXKUGISP-PUTAFCBNSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4[C@H]([C@H]5[C@]3(C2=O)[C@@H]6[C@H]([C@H]5[C@@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-rugulosin rugulosin rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer rugulosin, (2R,2'R)-isome |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Sources of Rugulosin (B17658) and Related Metabolites

This compound and related bisanthraquinones are produced by a range of fungal species. These metabolites often contribute to the ecological interactions of the fungi, such as defense against insects or competition with other microorganisms. researchgate.netresearchgate.netnih.gov

Penicillium Species (e.g., P. rugulosum, P. islandicum, P. radicum)

The genus Penicillium is a prominent source of this compound. Species such as Penicillium rugulosum and Penicillium islandicum have long been recognized for their production of this compound. nih.gov Penicillium islandicum and Penicillium rugulosum are known to produce various anthraquinonoid coloring matters, including bianthraquinones and modified bianthraquinones. researchgate.net Penicillium radicum has also been identified as a producer, with studies reporting the isolation of new rugulosins, such as this compound B and C, alongside the known this compound (this compound A). researchgate.netdntb.gov.ua this compound A and this compound C isolated from Penicillium radicum have shown antimicrobial activity against Staphylococcus aureus. researchgate.net

Aspergillus Species

Aspergillus species are also known producers of this compound. For instance, Aspergillus has been identified as a source of this compound in studies investigating fungi from benthic microbial mats in Antarctic lakes. nih.gov Aspergillus species are among the most abundant and widely distributed organisms on earth and are often found in stored grain.

Endophytic Fungi Associated with Conifers (e.g., Hormonema dematioides, Phialocephala scopiformis)

Endophytic fungi, which live within plant tissues, are another significant source of this compound, particularly those associated with conifers. Phialocephala scopiformis, an endophyte isolated from Picea glauca (white spruce), is known to produce this compound as a major metabolite. researchgate.netresearchgate.net this compound from P. scopiformis in Picea glauca has been shown to reduce the growth and development of the spruce budworm (Choristoneura fumiferana). researchgate.net Hormonema dematioides (telomorph Sydowia polyspora), an endophytic fungus of balsam fir (Abies balsamea), has also been reported to produce this compound as an insect toxin. gavinpublishers.comvdoc.pub

Marine-Derived Fungi (e.g., Talaromyces sp., Talaromyces wortmannii)

Marine environments have yielded several this compound-producing fungi. Talaromyces sp. strain BTBU20213036, isolated from a marine source, has been found to produce this compound A and this compound D, among other compounds. researchgate.netdntb.gov.uaresearchgate.netnih.gov Talaromyces wortmannii, including strains isolated as endophytes from plants like Aloe vera, has also been shown to produce this compound A and B. uni-duesseldorf.denih.gov The genus Talaromyces is known for producing diverse bioactive secondary metabolites. nih.gov

Other Fungal Genera and Symbiotic Associations (e.g., lichens, Myrothecium verrucaria)

This compound's occurrence extends to other fungal genera and symbiotic relationships. Lichens, which are symbiotic associations between fungi and algae or cyanobacteria, have been reported as sources of this compound. researchgate.netresearchgate.net Myrothecium verrucaria is another fungal species from which this compound has been purified. researchgate.netwindows.net

Here is a table summarizing some of the fungal sources of this compound:

| Fungal Genus | Species Examples | Habitat/Association | This compound Variants Reported |

| Penicillium | P. rugulosum, P. islandicum, P. radicum | Terrestrial, Stored Grain | This compound A, B, C |

| Aspergillus | Aspergillus sp., A. chrysogenum | Terrestrial, Antarctic Lakes | This compound, Skyrin (B155860) |

| Endophytic Fungi | Phialocephala scopiformis, Hormonema dematioides | Conifers | This compound |

| Marine-Derived Fungi | Talaromyces sp. BTBU20213036, T. wortmannii | Marine, Endophytic | This compound A, B, D |

| Other Fungi/Symbionts | Lichens, Myrothecium verrucaria | Symbiotic, Terrestrial | This compound |

Isolation Strategies and Techniques in Natural Product Discovery

The isolation of this compound and other natural products from fungal sources typically involves a series of extraction and chromatographic techniques. The specific methods can vary depending on the fungal species, the type of culture (e.g., solid medium, liquid culture), and the desired purity of the compound.

General strategies often include culturing the fungus under conditions that promote the production of secondary metabolites. researchgate.netnih.gov This may involve fermentation on solid or liquid media. researchgate.netnih.gov Following cultivation, the fungal biomass and/or the culture broth are extracted using suitable solvents to obtain crude extracts containing this compound and other metabolites. nih.govnih.gov

Subsequent purification steps commonly employ various chromatographic techniques. These can include column chromatography using different stationary phases (e.g., silica (B1680970) gel, ODS) and mobile phases, as well as high-performance liquid chromatography (HPLC) for further separation and purification. researchgate.netresearchgate.net Detailed analysis of the isolated compounds' structures is then performed using spectroscopic methods such as HRESIMS, 1D and 2D NMR data, and ECD (Electronic Circular Dichroism) to determine their structures and absolute configurations. researchgate.netresearchgate.net

The process of natural product discovery from fungi, including the isolation of compounds like this compound, often involves screening extracts for biological activities to guide the isolation process. nih.govmdpi.com Advances in analytical techniques, such as LC-MS, aid in the identification of known compounds and the dereplication process, allowing researchers to focus on novel metabolites. nih.govmdpi.com

Structural Elucidation and Stereochemical Characterization of Rugulosin

Fundamental Structural Framework: Bisanthraquinoid Pigment Architecture

Rugulosin (B17658) belongs to the class of bisanthraquinoid pigments. wikipedia.org Its molecular structure consists of two tricyclic rings derived from partially hydrogenated anthraquinone (B42736) moieties. These two units are cross-linked by four carbon-carbon covalent bonds. iucr.org This dimeric structure, based on an emodin-type anthraquinone framework, forms a central, cage-like structural motif. acs.orgchinesechemsoc.org

Characterization of Stereoisomeric Forms (e.g., (+)-Rugulosin, (–)-Rugulosin)

This compound exists in different stereoisomeric forms, notably (+)-rugulosin and (–)-rugulosin. wikipedia.orgcaymanchem.com These are optical isomers, meaning they are non-superimposable mirror images of each other. (+)-Rugulosin has been isolated from various Penicillium species. caymanchem.comchem960.com The absolute configuration of (+)-rugulosin has been established. iucr.org (–)-Rugulosin is also a fungal metabolite isolated from Penicillium species, including P. islandicum, which is also known to produce the optical isomer (+)-rugulosin. caymanchem.com

Advanced Spectroscopic Techniques for Structural Determination

A combination of advanced spectroscopic techniques is essential for the comprehensive structural elucidation and stereochemical characterization of this compound and its related compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. acs.org HRESIMS data provides the molecular formula by measuring the mass-to-charge ratio ([M + H]+ or other adduct ions) with high accuracy. mdpi.come-nps.or.kr This information is fundamental in confirming the proposed structure of this compound and its analogues. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Analyses)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for determining the connectivity of atoms and the spatial arrangement of functional groups within a molecule. emerypharma.comresearchgate.net 1D NMR experiments, such as 1H NMR and 13C NMR, provide information on the types of protons and carbons present and their chemical environments. emerypharma.com 2D NMR techniques, such as COSY, HMQC, HMBC, and ROESY, provide correlations between different nuclei, allowing for the complete assignment of signals and the mapping of the molecular skeleton. acs.orgemerypharma.comweebly.com Detailed analysis of 1D and 2D NMR data has been crucial in elucidating the structures of this compound and related new rugulosins, such as this compound B and C. acs.orgresearchgate.netnih.govresearchgate.net Comparing NMR data with known compounds, like this compound A, helps in deducing the structures of analogues. mdpi.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. ull.esnih.gov By measuring the differential absorption of left and right circularly polarized light by a chiral compound, an ECD spectrum is obtained. ull.es Comparison of experimental ECD spectra with calculated spectra for possible stereoisomers allows for the assignment of the absolute configuration. researchgate.netnih.govnih.gov This method has been employed to determine the absolute configurations of rugulosins. mdpi.comresearchgate.netdntb.gov.ua

X-ray Crystallography in this compound Structural Elucidation

X-ray crystallography is a powerful technique that provides a three-dimensional picture of the atomic and molecular structure of a crystalline compound. sciencemuseum.org.ukwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the positions of atoms and their chemical bonds can be determined. sciencemuseum.org.ukwikipedia.org X-ray crystallography has played a significant role in the structural elucidation of this compound, particularly in establishing its molecular structure and absolute configuration. iucr.org The crystal structure of a heavy-atom derivative of (+)-rugulosin, (+)-dibromodehydrotetrahydrothis compound, was determined by X-ray crystallography to elucidate the molecular structure and absolute configuration of this compound. iucr.org This method confirmed that the this compound molecule consists of two tricyclic rings of partially hydrogenated anthraquinone cross-linked by four C-C covalent bonds. iucr.org

Utilization of Heavy-Atom Derivatives for Structure Determination (e.g., Dibromodehydrotetrahydrothis compound)

The determination of the molecular structure and absolute configuration of this compound was successfully achieved through the X-ray structure determination of a heavy-atom derivative, (+)-dibromodehydrotetrahydrothis compound. iucr.org This derivative was prepared to incorporate heavy atoms (bromine) into the molecule, which significantly enhances the diffraction signal in X-ray crystallography, a technique well-established for elucidating the atomic structure of crystalline substances. bu.eduwikipedia.org The phase problem, a significant hurdle in X-ray crystallography where the phase information of diffracted X-rays is lost, can often be solved or aided by the introduction of heavy atoms through methods like Multiple Isomorphous Replacement (MIR) or Multiple Anomalous Dispersion (MAD). bu.eduwikipedia.orgresearchgate.netnih.gov

Crystals of (+)-dibromodehydrotetrahydrothis compound water and methanol (B129727) solvate (C₃₀H₂₂O₁₀Br₂·H₂O·2CH₃OH) were obtained. iucr.org These crystals were monoclinic with space group P2₁ and specific unit-cell dimensions. iucr.org

The crystal structure was solved using the heavy-atom method and refined through the block-matrix least-squares method, incorporating anisotropic thermal parameters. iucr.org The presence of bromine atoms allowed for the determination of the absolute configuration using the anomalous dispersion of bromine atoms for Cu Kα radiation. iucr.org

The X-ray analysis of (+)-dibromodehydrotetrahydrothis compound revealed that the this compound molecule consists of two tricyclic rings resembling partially hydrogenated anthraquinone. iucr.org These two rings are cross-linked at the A and A'' rings via four carbon-carbon covalent bonds. iucr.org

Based on the structural information obtained from the dibromo derivative, the structures and stereochemistry, including the absolute configurations, of related compounds such as (+)-rugulosin, (-)-luteoskyrin, and (-)-rubroskyrin were established. iucr.org

The crystallographic data for (+)-dibromodehydrotetrahydrothis compound provided crucial parameters for understanding its molecular arrangement in the crystal lattice.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell a | 9.78 Å |

| Unit Cell b | 17.04 Å |

| Unit Cell c | 9.45 Å |

| Beta (β) | 98.0° |

| Formula Units (Z) | 2 |

| R value | 0.109 (for 1482 non-zero observations) |

| Radiation | Cu Kα |

The mean estimated standard deviations (e.s.d.'s) for bond lengths and angles derived from the structure determination provided insights into the precision of the atomic positions determined. iucr.org

| Bond Type | Mean e.s.d. (Å) |

| Br-C | 0.03 |

| C-O | 0.03 |

| C-C | 0.04 |

| Bond Angle Type | Mean e.s.d. (°) |

| Br-C-C | 2.2 |

| C-C-C (trigonal) | 2.6 |

| C-C-C (tetrahedral) | 2.0 |

| C-C-O | 2.0 |

| C=C-O | 2.4 |

The successful structure determination of this compound through its dibromo derivative highlights the power of heavy-atom methods in solving the phase problem in X-ray crystallography, particularly for complex natural products where other methods might be insufficient.

Biosynthetic Pathways and Genetic Regulation of Rugulosin

Polyketide Origin of Rugulosin (B17658) Biosynthesis

This compound biosynthesis originates from a polyketide pathway. researchgate.netamazon.com The precursor molecule, emodin (B1671224), is formed by a non-reducing polyketide synthase (nrPKS). acs.orgresearchgate.net This indicates that the foundational structure of this compound is assembled through the iterative condensation of acetate (B1210297) and malonate units, a hallmark of polyketide biosynthesis. researchgate.net

Identification and Characterization of Key Biosynthetic Gene Clusters (e.g., rug gene cluster, dot gene cluster)

The biosynthesis of this compound A is primarily controlled by the rug gene cluster, identified in fungi such as Talaromyces sp. YE3016. acs.orgnih.govresearchgate.net This cluster encodes the necessary enzymes for the formation of both skyrin (B155860) and this compound A. acs.orgnih.gov A highly homologous gene cluster, dot, has also been identified in Dothideomycetes sp. BMC-101, responsible for the biosynthesis of dothideomins, which share structural similarities with this compound. acs.org The dot cluster encodes 11 proteins (DotA, DotB, and E–M) and exhibits high sequence identity (54–82%) with proteins in the rug cluster, with the exception of an additional short-chain dehydrogenase/reductase (SDR) gene, dotM, in the dot cluster. acs.org

Enzymatic Catalysis in this compound Biosynthesis

Several key enzymes encoded within the rug and dot gene clusters catalyze the specific reactions leading to this compound. acs.orgnih.govacs.org

Role of Cytochrome P450 Monooxygenases (e.g., RugG, DotG) in Dimerization and Cyclization Processes

Cytochrome P450 monooxygenases play a crucial role in the dimerization and cyclization steps of this compound biosynthesis. RugG, encoded by the rug gene cluster, catalyzes the 5,5′-dimerization of emodin radicals, a key step in forming the bisanthraquinone structure. acs.orgnih.govwilddata.cn In the biosynthesis of dothideomins, the homologous enzyme DotG is responsible for mediating A-ring cleavage and the formation of a tricyclo[5.2.2.0.4,8]undecane core skeleton. acs.org While RugG primarily catalyzes the formation of one C–C bond leading to skyrin, the formation of the cage-like structure in this compound A requires the further participation of both RugG and the aldo-keto reductase RugH. acs.org DotG is closely related to other P450 enzymes involved in the dimerization of natural products. acs.org

Role of Aldo-Keto Reductases (e.g., RugH, DotH) in Stereoselective Hydroxyl Formation

Aldo-keto reductases (AKRs) are involved in stereoselective reduction reactions during this compound biosynthesis. plos.orgnih.gov RugH, encoded by the rug gene cluster, is a fungal aldo-keto reductase that acts on the closest skyrin precursor (CSP) immediately after emodin radical coupling. acs.orgnih.gov RugH catalyzes the ketone reduction of CSP, which prevents its tautomerization into skyrin and facilitates a spontaneous intramolecular Michael addition, leading to the cyclization and formation of the this compound A cage-like structure. acs.orgnih.gov In the dothideomin pathway, the AKR DotH, along with SDR DotM, facilitates a two-step reduction process. acs.org AKRs are known to reduce a broad range of carbonyl substrates stereoselectively. plos.orgnih.govuniprot.orgnih.gov

Biosynthetic Precursors and Intermediates (e.g., Emodin Radicals, Dihydroanthraquinones)

The biosynthesis of this compound involves several key precursors and intermediates. Emodin is a crucial precursor, formed by an octaketide synthase. researchgate.net Emodin radicals are subsequently generated and undergo dimerization catalyzed by RugG. acs.orgnih.govwilddata.cn Dihydroanthraquinones are also considered putative biosynthetic intermediates. researchgate.net The closest skyrin precursor (CSP), which is acted upon by RugH, is another important intermediate on the pathway to this compound A. acs.orgnih.gov

Mechanistic Aspects of Dimerization Pathways

The biosynthesis of this compound involves the dimerization of anthraquinone (B42736) precursors. Research has shed light on the enzymatic and non-enzymatic steps involved in forming the unique cage-like structure of this compound.

A key step in the biosynthesis of this compound A is the 5,5′-dimerization of emodin radicals. This reaction is catalyzed by RugG, a cytochrome P450 monooxygenase. acs.orgnih.gov This enzymatic dimerization leads to the formation of skyrin, which is a related bisanthraquinone. acs.orgnih.gov

Following the formation of a skyrin precursor, the fungal aldo-keto reductase RugH plays a crucial role. acs.orgnih.gov RugH is capable of acting on the closest skyrin precursor (CSP) immediately after the emodin radical coupling. acs.orgnih.gov It catalyzes the ketone reduction of CSP, which prevents its tautomerization into skyrin. acs.orgnih.gov This reduction step facilitates a spontaneous intramolecular Michael addition, leading to the cyclization of the ketone-reduced form of CSP and the formation of the cage-structured this compound A. acs.orgnih.gov

While 5,5′-dimerization and intramolecular Michael addition are implicated in this compound biosynthesis, other dimerization mechanisms like the hetero-Diels-Alder reaction are known in the biosynthesis of other complex polyketides. For instance, hetero-Diels-Alder reactions involving heteroatoms have been observed in the formation of heterocycles and in the dimerization of oxidized pyrogallols. wikipedia.orguni-muenchen.de However, the primary enzymatic and spontaneous steps described involving RugG and RugH, followed by intramolecular Michael addition, are central to the proposed this compound A formation pathway. acs.orgnih.gov

Genetic Regulation of Secondary Metabolite Production in Fungal Systems

The production of secondary metabolites in fungi, including this compound, is a tightly regulated process. sci-hub.seunl.pt The genes responsible for the biosynthesis of these compounds are typically organized in biosynthetic gene clusters (BGCs) within the fungal genome. sci-hub.seunl.ptmdpi.com These clusters often contain genes encoding core enzymes (such as polyketide synthases), tailoring enzymes (like P450 monooxygenases and reductases), and sometimes transporter proteins and regulatory elements. mdpi.com

The expression of these BGCs is controlled by several interconnected levels of regulation. sci-hub.se One level involves transcription factors encoded within the BGCs themselves, which regulate the expression of other genes in the cluster by binding to their promoters. sci-hub.seunl.pt Additionally, global regulators, encoded by genes located elsewhere in the genome, can control the expression of multiple BGCs in response to environmental and developmental signals. sci-hub.seunl.pt Examples of such global regulators include transcription factors that respond to carbon source (CreA), nitrogen source (AreA), and pH (PacC). sci-hub.se The Velvet and LaeA protein complex regulates BGC expression in response to light, while Hap transcription factors are involved in the response to redox status and iron starvation. sci-hub.se

Chromatin modification, involving the complex of DNA and histone proteins, also plays a role in regulating the expression of fungal BGCs. sci-hub.se This multi-layered regulatory system ensures that secondary metabolites are produced under specific conditions, which is crucial as their production can be energetically costly and, in some cases, the metabolites themselves can be detrimental to the producing organism. sci-hub.se

The rug gene cluster has been identified as governing the biosynthesis of both skyrin and this compound A in Talaromyces sp. YE3016. acs.orgnih.gov This cluster contains genes encoding the enzymes necessary for the formation of the anthraquinone skeleton and subsequent modifications, including rugG and rugH, which are involved in the dimerization and cyclization steps leading to this compound A. acs.orgnih.govacs.org The high homology between the rug gene cluster and the dot gene cluster, responsible for dothideomin biosynthesis, further highlights the conserved genetic organization of secondary metabolite pathways in fungi. acs.org

Rugulosin Derivatives and Analogues in Research

Naturally Occurring Rugulosin (B17658) Analogues

This compound exists in nature alongside several related bisanthraquinones, which share structural similarities and often originate from common biosynthetic pathways.

Characterization of this compound A, B, C, and D

This compound, often referred to as this compound A, was initially isolated as a crystalline colouring matter from Penicillium rugulosum. jst.go.jpmedchemexpress.com More recently, new rugulosins, specifically this compound B and this compound C, have been isolated from Penicillium radicum. researchgate.netresearchgate.net this compound A and C are described as homodimers, meaning they are formed from two identical anthraquinone (B42736) moieties. researchgate.netresearchgate.net In contrast, this compound B is a heterodimer, composed of two different analogous anthraquinone moieties. researchgate.netresearchgate.net this compound D has also been identified as a xanthoradone dimer, isolated from the marine-derived fungus Talaromyces sp. mdpi.com Structural elucidation of these analogues is typically performed using spectroscopic methods, including 1D and 2D NMR data, and high-resolution electrospray ionization mass spectrometry (HRESIMS). researchgate.netmdpi.com The absolute configurations of these compounds can be determined through techniques such as calculated and experimental electronic circular dichroism (ECD). researchgate.netmdpi.com

Structural and Biosynthetic Relationship to Other Bisanthraquinones (e.g., Skyrin (B155860), Luteoskyrin, Rubroskyrin, Cytoskyrin A, Rugulin)

This compound and its analogues belong to a larger class of dimeric anthraquinones known as bisanthraquinones (BQs). acs.org These compounds are formed by the linkage of two anthraquinone monomers, typically through C-C or C-O bonds. acs.org The structures of bisanthraquinones can range from simply dimerized structures with one or two cross-links, such as skyrin and (-)-rubroskyrin, to more complex cage-like structures with three or more cross-links, including (+)-rugulosin A, (+)-cytoskyrin, and (+)-rugulin. acs.org

The biosynthesis of these bisanthraquinones is intertwined, often involving common gene clusters and enzymatic steps. The rug gene cluster in Talaromyces sp., for instance, governs the simultaneous biosynthesis of skyrin and this compound A. acs.orgnih.gov Skyrin is formed through the 5,5′-dimerization of emodin (B1671224) radicals, catalyzed by the cytochrome P450 monooxygenase RugG. acs.orgnih.gov The formation of this compound A, with its distinct cage-like structure, involves the fungal aldo-keto reductase RugH, which acts on a skyrin precursor, catalyzing a ketone reduction that facilitates an intramolecular Michael addition to form the cyclic structure. acs.orgnih.gov

The structures of related bisanthraquinones like (+)-rugulosin, (-)-luteoskyrin, and (-)-rubroskyrin have been re-examined and their absolute structures established, often through techniques like X-ray analysis of derivatives. researchgate.netscispace.comiucr.org The biogenetical correlation between these metabolites has been discussed, suggesting common intermediates and transformation pathways. scispace.com For example, a biomimetic synthesis of this compound-type compounds from flavoskyrin-type compounds has been described, involving oxidation and intramolecular Michael-type condensation. researchgate.net The synthesis of (-)-rubroskyrin through the homodimerization of (R)-dihydrocatenarin has also been reported, which on Michael reaction can lead to the synthesis of (-)-luteoskyrin. researchgate.net

Rugulin (B1680272), another bisanthraquinone, contains four bonds between the anthraquinone moieties and is considered a skyrin analogue. researchgate.net While a structure for rugulin was proposed, its true structure has been subject to further clarification. researchgate.net Cytoskyrins A and B have been isolated from Cytospora sp. researchgate.netunito.it These compounds, along with this compound and rugulin, are characterized by a cage-like structural motif termed "skyrane" at their core. researchgate.netacs.org

Synthetic and Semi-Synthetic this compound Derivatives

Due to the complex structures and potential biological activities of this compound and its analogues, significant research has focused on their total and semi-synthetic preparation. Total synthesis strategies have been developed to construct the intricate cage-like "skyrane" core found in this compound and related compounds like cytoskyrin A and rugulin. researchgate.netacs.orgnih.gov These syntheses often employ cascade reactions to efficiently form multiple carbon-carbon bonds in a stereoselective manner. researchgate.netacs.orgnih.gov20.210.105 For instance, a cascade sequence involving oxidative couplings and subsequent Michael additions has been developed to form the caged skyrin motif. nih.gov

Chemoenzymatic approaches have also been utilized for the synthesis of this compound B, C, and rugulin analogues, starting from anthraquinones and involving enzymatic and spontaneous steps. researchgate.netrsc.orgrsc.orgresearchgate.net These methods can provide access to both homodimeric and heterodimeric this compound analogues. researchgate.netrsc.org Semi-synthetic methods typically involve the modification of naturally occurring this compound or related compounds obtained through fermentation. uniroma1.it These approaches can be used to create novel analogues with altered properties. uniroma1.it

Structural Characterization of Novel Derivatives and Analogues

The structural characterization of novel this compound derivatives and analogues is crucial for confirming their identity and understanding their properties. This typically involves a combination of spectroscopic techniques. HRESIMS is used to determine the molecular formula. researchgate.netmdpi.com 1D and 2D NMR spectroscopy provide detailed information about the connectivity and arrangement of atoms within the molecule. researchgate.netmdpi.com By comparing the NMR data of a novel compound to that of known rugulosins, researchers can deduce its structural relationship to existing analogues. researchgate.netmdpi.com For example, differences in NMR data can reveal the replacement of specific functional groups or changes in the hybridization of carbon atoms. mdpi.com Further structural confirmation and the determination of absolute configurations can be achieved through techniques such as ECD and, when possible, X-ray crystallographic analysis of suitable derivatives. researchgate.netmdpi.comiucr.org

Biological Activities and Molecular Mechanisms of Rugulosin and Its Analogues

Anti-Microbial Activity and Target Interactions

Rugulosin (B17658) has demonstrated antimicrobial properties against both bacteria and fungi. adipogen.comadipogen.comlabclinics.commdpi.com

Antibacterial Activity Against Gram-Positive Organisms (e.g., Staphylococcus aureus, MRSA, Bacilli, Streptococci, Corynebacteria)

This compound has shown antibacterial activity, particularly against Gram-positive bacteria. adipogen.comadipogen.comlabclinics.com Notably, it exhibits activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). adipogen.comresearchgate.netresearchgate.netlabclinics.comnih.gov Studies have reported that rugulosins A and C possess antimicrobial activity against Staphylococcus aureus. researchgate.net Additionally, this compound has been described as having antibiotic activity against Streptococcus and Corynebacterium species. adipogen.com Some this compound analogues have also demonstrated potent antibacterial activity against S. aureus with varying minimum inhibitory concentration (MIC) values. nih.gov

Table 1: Antibacterial Activity of this compound and Analogues Against Staphylococcus aureus

| Compound | MIC (S. aureus) (µg/mL) | Source |

| This compound A | 0.195 | nih.gov |

| Analogue 1 | 12.5 | nih.gov |

| Analogue 2 | 25 | nih.gov |

| This compound D | 12.5 | nih.gov |

| Analogue 5 | 6.25 | nih.gov |

| Analogue 7 | 100 | nih.gov |

Antifungal Activity (e.g., Pythium intermedium, Candida tropicalis)

This compound also possesses antifungal properties. mdpi.comui.ac.id Its activity against the fungus Pythium intermedium was reported, showing inhibition of fungal growth. ui.ac.idnih.gov Research has also investigated the anticandidal activities of this compound A against Candida species, including Candida tropicalis and Candida albicans. researchgate.net this compound A demonstrated selective inhibitory effects against C. tropicalis compared to C. albicans. researchgate.net

Molecular Targets in Antimicrobial Action (e.g., NADPH-Cytochrome P450 Reductase)

The molecular mechanisms underlying this compound's antimicrobial effects are being investigated. In the context of its antifungal activity, particularly against Candida tropicalis, molecular docking simulations suggest that this compound A may target NADPH-cytochrome P450 reductase (NADPH-CYPOR). researchgate.net This enzyme is important for the cell growth of C. tropicalis. researchgate.net In silico studies indicated a strong binding energy between this compound A and the active site pocket of NADPH-cytochrome P450 reductase in C. tropicalis. researchgate.net NADPH-cytochrome P450 reductase plays a role in the ergosterol (B1671047) biosynthesis pathway in fungi, which is essential for cell membrane integrity. frontiersin.org

Antiviral Activity and Mechanistic Studies

This compound has also been identified as having antiviral properties. adipogen.comadipogen.comlabclinics.commdpi.comtoku-e.com

HIV-1 Integrase Inhibition

This compound has been shown to inhibit the activity of HIV-1 integrase. adipogen.comadipogen.comlabclinics.comcaymanchem.com HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell genome. mdpi.comnih.govbrieflands.com Studies have reported that (+)-rugulosin inhibits HIV-1 integrase activity with reported IC₅₀ values in coupled and strand transfer assays. caymanchem.com

Table 2: HIV-1 Integrase Inhibitory Activity of (+)-Rugulosin

| Assay Type | IC₅₀ (µM) | Source |

| Coupled Assay | 19 | caymanchem.com |

| Strand Transfer | 25 | caymanchem.com |

Ribonuclease H Inhibition

In addition to HIV-1 integrase, this compound has also been found to inhibit ribonuclease H (RNase H). adipogen.comadipogen.comlabclinics.comcaymanchem.comnih.gov RNase H is an enzyme that degrades the RNA strand of RNA-DNA hybrids and is involved in the replication of retroviruses like HIV-1. (+)-Rugulosin has been shown to inhibit ribonuclease H in rat liver and Tetrahymena pyriformis. caymanchem.comnih.gov Specifically, it demonstrated significant inhibition of ribonucleases H1, H2, and H3 in T. pyriformis at certain concentrations. caymanchem.com

Table 3: Ribonuclease H Inhibitory Activity of (+)-Rugulosin

| Enzyme Source | Enzyme Type | Concentration (µM) | Inhibition (%) | Source |

| Rat Liver | Ribonuclease H | 157 | 83 | caymanchem.com |

| Tetrahymena pyriformis | Ribonuclease H1 | 313 | 100 | caymanchem.com |

| Tetrahymena pyriformis | Ribonuclease H2 | 313 | 99 | caymanchem.com |

| Tetrahymena pyriformis | Ribonuclease H3 | 313 | 100 | caymanchem.com |

Anti-Influenza Activity

This compound has demonstrated antiviral activity, including against influenza virus. adipogen.comlabclinics.com Specifically, (-)-rugulosin has been identified as an orally active anti-influenza agent. targetmol.com Studies in mice have shown that (-)-rugulosin can offer protection against influenza when administered via inhalation, resulting in a higher survival rate compared to intraperitoneal administration. caymanchem.com

Anti-Insectan Activity and Entomological Applications

This compound exhibits insecticidal activity and has been explored for entomological applications, particularly as a bioinsecticide. bioaustralis.comadipogen.comlabclinics.com Its anti-insectan properties are notably observed as a secondary metabolite in endophytic fungi of seedlings. bioaustralis.com

Effects on Spruce Budworm (Choristoneura fumiferana) Growth and Development

This compound has been shown to impact the growth and development of the eastern spruce budworm (Choristoneura fumiferana), a significant pest of conifers in North America. researchgate.netresearchgate.netmdpi.com Endophytic fungi that produce this compound, such as Phialocephala scopiformis, have been found in spruce needles and can diminish herbivory by C. fumiferana. researchgate.netresearchgate.net

Studies have demonstrated that this compound can inhibit the growth of C. fumiferana larvae at relatively low concentrations. researchgate.net For instance, concentrations as low as 10-25 µM have been reported to be toxic to spruce budworm. researchgate.net When C. fumiferana larvae feed on needles infected with this compound-producing endophytes, their growth rate is significantly reduced, and they are smaller compared to those feeding on uninfected trees. researchgate.netcambridge.org This reduced growth rate can expose larvae to predators, parasitoids, and pathogens for a longer period, potentially impacting pest populations. researchgate.net

Research indicates a dose-response relationship between this compound concentration in needles and the effect on C. fumiferana growth. researchgate.net A low observed effect level of this compound for C. fumiferana has been noted at concentrations above 0.5 µg/g in needles. researchgate.netmdpi.com

Interactive Data Table: Effect of this compound on Choristoneura fumiferana

| Effect on C. fumiferana | This compound Concentration | Source |

| Growth inhibition | 10-25 µM | researchgate.net |

| Reduced body weight | >0.5 µg/g in needles | researchgate.net |

| Reduced growth rate | Effective concentrations in needles (≥0.1 mg g⁻¹ dry weight) | researchgate.net |

Activity Against Insect Cell Lines (e.g., Sf9 Cells)

This compound has demonstrated cytotoxic activity against insect cell lines, including Sf9 cells, which are derived from the ovarian cells of the fall armyworm (Spodoptera frugiperda). researchgate.netnih.govresearchgate.netcaymanchem.com (+)this compound has shown strong cytotoxic activity against Sf9 cells with an ID₅₀ value of 1.2 µg/ml. nih.govresearchgate.netcaymanchem.com This selective toxicity towards insect cells, with weak or no activity against certain mammalian cell lines (such as C6/36, L929, and HepG2), suggests its potential as a selective pest control agent. nih.govresearchgate.netcaymanchem.com

Interactive Data Table: Cytotoxicity of (+)this compound Against Cell Lines

| Cell Line Type | Example Cell Line | (+)this compound ID₅₀ (µg/ml) | Selectivity | Source |

| Insect | Sf9 (Spodoptera frugiperda) | 1.2 | Selective | nih.govresearchgate.netcaymanchem.com |

| Mammalian | C6/36 (Mosquito) | >200 | Weak/None | caymanchem.com |

| Mammalian | L929 (Mouse) | 23.7 or >200 | Weak/None | researchgate.netcaymanchem.com |

| Mammalian | HepG2 (Human hepatoma) | >200 | Weak/None | researchgate.netcaymanchem.com |

Concentration-Dependent Biological Effects in Insect Systems

The biological effects of this compound in insect systems are often concentration-dependent. As seen with C. fumiferana, the reduction in growth and body weight is linked to the concentration of this compound present in their diet or host plant. researchgate.net A dose-response has been observed in outdoor nursery experiments, where an inverse relationship between budworm weight and this compound concentration in needles was demonstrated at concentrations above 0.5 µg/g. researchgate.net Similarly, the cytotoxic activity against insect cell lines like Sf9 is quantified by the ID₅₀ value, representing the concentration required to inhibit cell viability by 50%. nih.govresearchgate.netcaymanchem.com

Modulation of Cellular Processes and Enzyme Systems

This compound is known to modulate various cellular processes and enzyme systems. adipogen.comlabclinics.com

Inhibition of DNA Replication, Transcription, and Repair Processes

This compound has been identified as an inhibitor of DNA replication, transcription, and repair processes. adipogen.comlabclinics.combiomol.comadipogen.com This inhibitory activity contributes to its biological effects, including its potential as a carcinogenic agent due to its interference with these fundamental cellular mechanisms. adipogen.combiomol.com Additionally, this compound has been reported to inhibit RNA polymerase and ribonuclease H. adipogen.comlabclinics.comcaymanchem.combiomol.com

RNA Polymerase Inhibition

This compound A has been reported to show inhibitory effects on RNA polymerase activity. researchgate.netresearchgate.net RNA polymerase is a crucial enzyme responsible for the transcription of DNA into RNA, a fundamental process for gene expression and the survival of organisms, including bacteria and viruses. ontosight.aiexpasy.orgnih.gov Inhibition of this enzyme can disrupt protein synthesis and replication.

Studies on bacterial DNA-directed RNA polymerase inhibitors, such as rifamycins, sorangicin, streptolydigin, and myxopyronin, have revealed different mechanisms of inhibition, including blocking the extension of RNA products, inhibiting conformational cycling of the active center, or interfering with DNA entry and unwinding. ontosight.ainih.gov While the specific mechanism of this compound A's interaction with RNA polymerase requires further detailed investigation, its reported inhibitory effect suggests potential interference with the transcriptional machinery. researchgate.netresearchgate.net

Research into RNA polymerase inhibition is relevant for developing antibacterial and antiviral therapies. ontosight.ainih.govekb.eg For example, inhibiting bacterial RNA polymerase is an established strategy for treating tuberculosis and other bacterial infections. nih.gov Studies have also explored the inhibition of viral RNA-dependent RNA polymerase as a strategy against viral infections, including COVID-19. ekb.eg

Heat Shock Protein 90 (Hsp90) ATPase Inhibition and Binding Mechanisms

This compound has been shown to interact with and inhibit the ATPase activity of Heat Shock Protein 90 (Hsp90). jlu.edu.cnresearchgate.netjlu.edu.cn Hsp90 is a molecular chaperone essential for the proper folding and stability of a wide range of client proteins, many of which are involved in crucial cellular processes, including cell growth and survival. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.com Hsp90's function is dependent on the energy derived from ATP hydrolysis, which occurs at its N-terminal domain (NTD). jlu.edu.cnjlu.edu.cnmdpi.commdpi.com

Studies have investigated the interaction mechanism of this compound with the N-terminal domain of Hsp90 (N-Hsp90). jlu.edu.cnresearchgate.netjlu.edu.cn In vitro experiments have demonstrated that this compound exhibits strong inhibition of Hsp90 ATPase activity, with an IC50 value reported around 22.27-22.3 μM. jlu.edu.cnresearchgate.netjlu.edu.cn

Molecular docking simulations suggest that this compound can bind to the ATPase activity domain located in the N-terminal region of Hsp90. jlu.edu.cnjlu.edu.cn This binding is thought to interfere with the ATP-binding pocket, a common mechanism for Hsp90 inhibitors like geldanamycin (B1684428) and radicicol. wikipedia.orgfrontiersin.orgmdpi.com

Thermodynamic analysis of the binding of this compound to N-Hsp90 indicates that electrostatic forces play a role in the interaction. jlu.edu.cnjlu.edu.cn The dissociation constant (Kd) for this interaction has been reported to be approximately 22.4 μM, with another method yielding a value of 85.9 μM. jlu.edu.cnresearchgate.netjlu.edu.cn

Inhibition of Hsp90 ATPase activity by compounds like this compound can lead to the destabilization and degradation of Hsp90 client proteins, including those involved in promoting cancer cell growth and survival, such as Akt and Raf-1. researchgate.netwikipedia.orgfrontiersin.org This mechanism underlies the potential of Hsp90 inhibitors as therapeutic agents, particularly in oncology. wikipedia.orgfrontiersin.orgresearchgate.netmdpi.com

Here is a summary of the Hsp90 ATPase inhibition data:

| Target | Assay Type | IC50 (μM) | Binding Mechanism | Dissociation Constant (Kd, μM) | Reference |

| Hsp90 ATPase | In vitro | 22.27 | N/A | N/A | jlu.edu.cnjlu.edu.cn |

| Hsp90 ATPase | In vitro | 22.3 | N/A | N/A | researchgate.net |

| N-Hsp90 | Binding | N/A | Electrostatic forces | 22.4 ± 0.17 | jlu.edu.cnjlu.edu.cn |

| N-Hsp90 | Binding | N/A | Hydrogen forces | 22.4 | researchgate.net |

| N-Hsp90 | Binding | N/A | N/A | 85.9 (ForteBio Octet) | researchgate.net |

Spectroscopic and Computational Analysis of Protein Interaction Mechanisms (e.g., Fluorescence Quenching, Conformational Changes)

Spectroscopic techniques, particularly fluorescence spectroscopy, have been employed to investigate the interaction between this compound and proteins like Hsp90. jlu.edu.cnresearchgate.netjlu.edu.cn Fluorescence quenching is a phenomenon where the intensity of fluorescence decreases due to the interaction of the fluorophore with a quencher molecule. news-medical.netccmb.res.inunivr.it This technique can provide insights into the binding event, including the type of quenching (static or dynamic) and information about the proximity and interaction between the molecule and the protein's fluorescent residues (such as tryptophan). news-medical.netccmb.res.inunivr.it

Fluorescence spectra experiments have shown that this compound causes a strong fluorescence quenching of the endogenous fluorescence of Hsp90. jlu.edu.cnresearchgate.netjlu.edu.cn This quenching is indicative of an interaction between this compound and Hsp90. The mechanism of quenching has been identified as static quenching, which occurs when a stable complex forms between the fluorophore (Hsp90) and the quencher (this compound) before excitation. jlu.edu.cnjlu.edu.cnnews-medical.netccmb.res.in

Circular dichroism (CD) spectroscopy is another technique used to study conformational changes in proteins. jlu.edu.cnresearchgate.netjlu.edu.cn CD spectra can reveal changes in the secondary structure of a protein, such as alterations in the α-helix or β-sheet content, upon binding to a ligand. jlu.edu.cnresearchgate.netjlu.edu.cnbiorxiv.org Studies using circular dichroism spectroscopy have detected a reduction in the α-helix content of N-Hsp90 as the concentration of this compound increases, suggesting that this compound binding induces conformational changes in the protein. jlu.edu.cnresearchgate.netjlu.edu.cn

Computational methods, such as molecular docking simulations, complement spectroscopic studies by providing theoretical insights into the potential binding sites and interactions between this compound and its target proteins. jlu.edu.cnjlu.edu.cnresearchgate.netnih.govpelagobio.commdpi.com As mentioned earlier, docking simulations have suggested that this compound binds to the ATPase domain of N-Hsp90. jlu.edu.cnjlu.edu.cn Computational studies can help predict binding affinities and identify key residues involved in the interaction, guiding further experimental investigations. researchgate.netnih.govmdpi.com

Other spectroscopic techniques like UV-visible absorption spectroscopy and Surface Plasmon Resonance (SPR) technology have also been utilized to study the interaction mechanism of this compound with N-Hsp90, providing additional data on the binding event. jlu.edu.cnresearchgate.netjlu.edu.cn

In Vitro Pharmacological Target Identification and Validation Strategies

In vitro pharmacological target identification and validation are crucial steps in the drug discovery process. sygnaturediscovery.comnuvisan.comnih.govresearchgate.netbiocon.re.krbio-rad.comrapidnovor.com These strategies aim to identify specific molecular targets involved in a disease process and confirm that modulating these targets can produce a desired therapeutic effect. sygnaturediscovery.comnih.govresearchgate.netbio-rad.com

For a compound like this compound, which exhibits various biological activities, in vitro strategies help to pinpoint the specific proteins or enzymes it interacts with to exert its effects. These strategies often involve a combination of biochemical, cell-based, and computational approaches. pelagobio.comsygnaturediscovery.comnuvisan.comresearchgate.netbiocon.re.krbio-rad.comrapidnovor.com

Key in vitro strategies include:

Biochemical Assays: These assays measure the direct interaction of a compound with a purified protein or enzyme and assess its effect on the protein's activity. sygnaturediscovery.combio-rad.com For example, enzyme inhibition assays can determine the IC50 of a compound against a specific enzyme, as demonstrated with this compound and Hsp90 ATPase activity. jlu.edu.cnresearchgate.netjlu.edu.cn Binding assays, such as those using fluorescence spectroscopy or SPR, can quantify the binding affinity and kinetics. jlu.edu.cnresearchgate.netjlu.edu.cnsygnaturediscovery.com

Cell-Based Assays: These assays use living cells to study the effects of a compound on cellular processes and to identify potential targets within a more complex biological context. sygnaturediscovery.combiocon.re.krbio-rad.com This can involve assessing changes in protein expression levels (e.g., Western blot, as used in one study on this compound and Hsp90 client proteins), cell viability, or specific signaling pathways. researchgate.net Phenotype-based screening in cells can also identify molecules and pathways involved in a disease. bio-rad.comrapidnovor.com

Affinity-Based Methods: Techniques like pull-down assays or mass spectrometry-based approaches can be used to isolate proteins that bind to the compound, thereby identifying potential targets. rsc.org

Genetic Validation: While often involving cellular or in vivo models, in vitro genetic strategies like siRNA-mediated knockdown or CRISPR-Cas9 gene editing in cell lines can help validate a target by assessing the effect of reducing or eliminating the target protein on cellular function or response to the compound. nuvisan.comresearchgate.netbiocon.re.kr

Computational Approaches: Molecular docking and virtual screening can predict potential targets and binding modes, guiding experimental validation efforts. researchgate.netnih.govpelagobio.commdpi.com Network pharmacology analysis can also help identify putative targets and understand the compound's effects within biological networks. researchgate.net

Target validation aims to establish a clear link between modulating the identified target and a desired therapeutic outcome in vitro. sygnaturediscovery.comnih.govresearchgate.netbiocon.re.krbio-rad.com This can involve demonstrating that the compound's activity correlates with its interaction with the target, or that genetic manipulation of the target mimics or affects the compound's effects. researchgate.netbiocon.re.kr Effective in vitro target validation provides crucial evidence to support further investigation of a compound and its target in more complex systems. sygnaturediscovery.comnih.gov

Ecological Roles and Significance of Rugulosin in Natural Systems

Fungal Endophyte-Host Plant Mutualistic Interactions

Fungal endophytes reside within plant tissues without causing apparent disease and can form mutualistic relationships with their hosts nih.gov. These interactions often involve the production of secondary metabolites that benefit the plant, such as enhancing growth, increasing reproductive success, and conferring tolerance to biotic and abiotic stresses nih.gov. Rugulosin-producing fungi, particularly the foliar endophyte Phialocephala scopiformis, have been shown to engage in such mutualisms with conifer trees like white spruce (Picea glauca) researchgate.netmdpi.com.

Studies have demonstrated that white spruce seedlings inoculated with P. scopiformis exhibit increased tolerance to the eastern spruce budworm (Choristoneura fumiferana) researchgate.netresearchgate.net. This protective effect is directly linked to the production of This compound (B17658) within the needles researchgate.netresearchgate.net. The presence of the endophyte and its associated this compound production contribute to the plant's defense mechanisms, highlighting a defensive mutualism where the fungus provides chemical protection against herbivores in exchange for habitat and potentially nutrients researchgate.netmdpi.com. This contrasts with other fungal symbionts that might primarily enhance nutrient uptake or improve water balance researchgate.net.

Chemical Defense Against Herbivorous Insects (e.g., Spruce Budworm)

This compound is a key chemical defense produced by certain fungal endophytes against herbivorous insects researchgate.net. The eastern spruce budworm (Choristoneura fumiferana), a significant defoliator of conifer trees in North America, is particularly affected by this compound mdpi.com. Research has consistently shown that this compound produced by Phialocephala scopiformis in white spruce needles significantly reduces the growth rate and survival of spruce budworm larvae researchgate.netmdpi.comresearchgate.netasm.org.

When spruce budworm larvae feed on needles containing sufficient concentrations of this compound, their development is delayed researchgate.net. This reduced growth rate prolongs the larvae's exposure to natural enemies such as birds, parasitoids, and pathogens, ultimately leading to decreased survival rates in the field researchgate.net.

Detailed research findings on the effect of this compound on spruce budworm include:

Reduced larval survival on branches with high this compound levels researchgate.net.

Direct correlation between high this compound levels and reductions in larval size researchgate.net.

Inhibition of C. fumiferana growth at low concentrations (10-25 µM) in artificial diets mdpi.commdpi.com.

Effective concentrations in conifer needles as low as approximately 0.5 µg/g mdpi.com.

These findings support the role of this compound as a potent anti-insectan metabolite in the context of endophyte-mediated plant defense researchgate.netmdpi.com.

Role in Fungal Interspecies Competition within Ecological Niches

Secondary metabolites produced by fungi, including this compound, can play a role in interspecies competition within ecological niches nih.gov. These compounds can act as allelochemicals, inhibiting the growth or activity of competing microorganisms, thereby helping the producing fungus to establish and maintain its presence in a particular environment, such as within host plant tissues nih.gov.

Within the complex microbial communities inhabiting plant tissues (endosphere), competition for resources and space is intense mdpi.com. While the search results specifically linking this compound to direct fungal interspecies competition are limited in the provided snippets, the general principle of secondary metabolites mediating such interactions is well-established nih.gov. The ability of a this compound-producing endophyte like P. scopiformis to persist in inoculated seedlings for extended periods suggests it can successfully compete within the needle environment researchgate.net. Competitive exclusion can ensure that beneficial fungi can overcome pathogens in the same habitat researchgate.net.

Dynamics of this compound Production and Distribution in Host Plant Tissues

The production and distribution of this compound within host plant tissues are crucial for its ecological function, particularly in defense against herbivores nih.govnih.gov. In the case of the Phialocephala scopiformis-white spruce association, this compound is produced by the fungal endophyte within the needles researchgate.netmdpi.com.

Studies have shown that P. scopiformis can persist within inoculated white spruce seedlings for at least a decade, actively producing this compound in the needles researchgate.netmdpi.com. Effective concentrations of this compound (! 0.1 mg g⁻¹ dry weight) have been measured in the needles of inoculated seedlings researchgate.net. The measured concentration of this compound in conifer needles has been shown to explain a significant portion of the variance associated with the observed effect on spruce budworm growth researchgate.net.

The distribution of this compound throughout the crown of mature white spruce trees inoculated as seedlings with P. scopiformis has also been investigated researchgate.net. Eleven years after inoculation, the fungus and its toxin were found to be distributed throughout the tree's crown researchgate.net. Needle this compound concentrations throughout the crown were found to be significantly higher than the concentration required to reduce spruce budworm growth in vitro researchgate.net.

While the exact mechanisms regulating this compound production and distribution within the plant tissues are complex and involve the interaction between the fungus and the host plant, the sustained presence and effective concentration of this compound highlight the stable nature of this defensive mutualism over time researchgate.netmdpi.comresearchgate.net.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 62769 nih.gov |

| Chrysophanol | 10208 phytomolecules.com |

| Sordaricin | 485853 nih.gov |

| Skyrin (B155860) | 6451406 |

| Emodin (B1671224) | 3220 |

| Luteoskyrin | 108067 wikipedia.org |

| Hypericin | 3611 |

| Citreorosein | 119076 |

| Aloe-emodin | 10469 |

| This compound A | 62769 |

| This compound B | 16219018 |

| This compound C | 16219019 |

| Rugulin (B1680272) | 16219020 wikipedia.org |

| Dothideomin C | 160637429 acs.org |

| Dothideomin D | 160637430 acs.org |

| Vermiculine | 528802 mdpi.com |

| Stachydrine | 15996 researchgate.net |

| Loline | 16959 frontiersin.org |

| Chrysophanol-9-anthrone | 68111 uni.lu |

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive data tables across multiple studies and conditions is not consistently available. However, a summary of key findings regarding this compound concentration and its effect on spruce budworm can be presented in a static table format.

| Study (Primary Source) | Endophyte | Host Plant | This compound Concentration (Needles) | Effect on Spruce Budworm Larvae |

| Miller et al., 2008 researchgate.net | P. scopiformis | Picea glauca | High levels reported | Reduced survival and size |

| Sumarah et al., 2008b mdpi.com | P. scopiformis | Picea glauca | ~0.5 µg/g or 10-25 µM (in diet) | Significant slowdown in development |

| Frasz et al., 2014 researchgate.netmdpi.com | P. scopiformis | Picea glauca | Effective concentrations (! 0.1 mg g⁻¹ dry weight) | Growth rate significantly reduced |

| ResearchGate researchgate.net | P. scopiformis | Picea glauca | Mean and median >2 times required to reduce growth | Growth reduced |

Advanced Analytical Methodologies for Rugulosin Research

Chromatographic Techniques for Rugulosin (B17658) Separation and Quantification (e.g., HPLC-UV)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultra-Violet (UV) detection (HPLC-UV), are fundamental for the separation, identification, and quantification of this compound in complex samples. HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase. openaccessjournals.com The UV detector measures the absorbance of the eluted compounds at specific wavelengths, allowing for both qualitative and quantitative analysis. nih.govijpsjournal.com

HPLC-UV has been utilized to analyze this compound concentrations in various matrices, such as needles of white spruce seedlings colonized by this compound-producing endophytes. researchgate.netnih.govtandfonline.com This method has proven reliable in detecting this compound in samples as small as 500 ng of colonized needles. nih.govtandfonline.com Studies have shown that needles of most (90%) colonized seedlings contained detectable concentrations of this compound, with the range and distribution of concentrations being consistent across different experimental conditions. nih.govtandfonline.com

HPLC-UV is a widely used technique in the analysis of phenolic phytochemicals, including anthraquinones like this compound, due to its robustness, well-established methods, and the availability of extensive spectral libraries. nih.gov The process typically involves sample extraction and filtration before injection into the HPLC system. nih.gov UV-Visible absorption detectors or diode-array detectors (DAD) are commonly used in HPLC for the identification and quantification of analytes based on their UV-Vis light absorption properties. ijpsjournal.comtandfonline.com

Immunological Assays for Endophyte Detection and Monitoring (e.g., Polyclonal Assays)

Immunological assays, such as polyclonal assays, play a significant role in the detection and monitoring of endophytes that produce this compound. These assays leverage the specificity of antibodies to target and identify fungal components, providing a method for assessing the presence and colonization levels of the endophyte within host tissues.

A polyclonal assay was developed to improve the reliability of detecting successful colonization by the this compound-producing endophyte Phialocephala scopiformis (specifically strain 5WS22E1, DAOM 229536) in white spruce seedlings. researchgate.netnih.govtandfonline.com This assay was capable of reliably detecting the fungus in 500 ng subsamples of colonized needles. nih.govtandfonline.com In one study, seventeen months after inoculation, 330 out of 1235 inoculated seedlings were found to be colonized, and the polyclonal assay facilitated the identification of these colonized plants. nih.govtandfonline.com

While antibody-based approaches like polyclonal assays are adequately sensitive and specific for monitoring endophyte infection and persistence, they can be labor-intensive and require relatively large sample amounts compared to other methods. researchgate.net Polyclonal antibodies can be produced in various animal species, including rabbits, goats, and mice, using a range of antigens such as fungi or fungal proteins. inotiv.com

Spectroscopic Methods in Bioactivity and Binding Studies (e.g., UV-Vis Absorption Spectroscopy, Circular Dichroism, Fluorescence Spectroscopy, Surface Plasmon Resonance)

Spectroscopic methods are invaluable for investigating the bioactivity and binding interactions of this compound with biological targets. These techniques provide insights into structural changes, binding affinities, and the mechanisms underlying this compound's effects.

UV-Vis Absorption Spectroscopy: UV-Vis absorption spectroscopy measures the absorbance of light by a sample across the ultraviolet and visible range. Changes in the UV-Vis spectrum of a protein or other molecule upon binding with this compound can indicate interaction and provide information about conformational changes or the formation of complexes. UV-Vis absorption spectroscopy has been used to study the interaction mechanism of this compound with the N-terminal of Heat Shock Protein 90 (N-Hsp90). jlu.edu.cn

Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. CD is particularly useful for studying the secondary structure of proteins (e.g., alpha-helices, beta-sheets) and detecting conformational changes upon ligand binding. CD spectra have been used to observe the reduction in the α-helix content of N-Hsp90 as the concentration of this compound increased, indicating a conformational change induced by this compound binding. jlu.edu.cnresearchgate.net CD studies have also been applied to determine the absolute configuration of this compound and other dimeric fungal pigments. acs.orgscilit.comoup.com

Fluorescence Spectroscopy: Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. Changes in fluorescence intensity, wavelength shifts, or quenching can provide information about molecular interactions, binding events, and conformational changes. Fluorescence spectroscopy experiments have shown that this compound causes a strong fluorescence quenching of the endogenous fluorescence of Hsp90, suggesting a static quenching mechanism. jlu.edu.cnresearchgate.net This quenching indicates a direct interaction and binding between this compound and Hsp90. jlu.edu.cnresearchgate.net

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance is a label-free technique that monitors the binding of molecules in real-time. mercodia.comyoutube.com It is based on the principle that the binding of an analyte to a ligand immobilized on a sensor surface causes a change in the refractive index, which in turn affects the resonance angle of light reflected from the surface. youtube.comwikipedia.org SPR allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). mercodia.com SPR technology has been employed to investigate the interaction mechanism of this compound with N-Hsp90. jlu.edu.cnresearchgate.net This technique provides quantitative data on the binding event.

These spectroscopic methods, often used in combination, offer powerful tools for elucidating the nature and dynamics of this compound's interactions with its biological targets, contributing to the understanding of its bioactivity.

Computational Approaches for Mechanistic Insights (e.g., Molecular Docking Simulations)

Computational approaches, particularly molecular docking simulations, are increasingly used in this compound research to gain mechanistic insights into its interactions with target molecules. These in silico methods provide a theoretical framework for understanding binding modes, predicting binding affinities, and identifying potential targets. nih.govnih.gov

Molecular docking simulations predict the preferred orientation (binding mode) of a small molecule (ligand), such as this compound, when bound to a macromolecular target (receptor), such as a protein. By evaluating the energetics of different binding poses, docking simulations can estimate the binding affinity between the ligand and the receptor. mdpi.com

Molecular docking has been utilized to study the combination between this compound and the N-terminal of Hsp90, which is the ATPase activity domain. jlu.edu.cnresearchgate.net These simulations helped identify the potential binding site of this compound on Hsp90 and provided a theoretical basis for the observed inhibition of Hsp90 ATPase activity by this compound. jlu.edu.cnresearchgate.net

Furthermore, molecular docking simulations have been applied to investigate the potential targets of this compound A in Candida tropicalis. researchgate.net Simulations across seven protein targets suggested that this compound A may target NADPH-cytochrome P450 reductase, an enzyme crucial for the growth of C. tropicalis. researchgate.net The docking analysis indicated a strong binding energy of -11.5 kcal/mol in the active site pocket of this enzyme, supporting the hypothesis of it being a potential target. researchgate.net

Computational methods, including molecular docking and molecular dynamics simulations, contribute significantly to understanding the molecular basis of this compound's biological effects and can guide experimental studies by predicting potential interactions and mechanisms. mdpi.comdntb.gov.uafrontiersin.org

Synthetic Research Approaches for Rugulosin and Analogues

Chemoenzymatic Synthesis Strategies for Rugulosin (B17658) and Derivatives

Chemoenzymatic approaches leverage the catalytic power and selectivity of enzymes in combination with chemical transformations to synthesize complex molecules like this compound. A three-step chemoenzymatic and biomimetic strategy has been reported for the synthesis of (−)-rugulosin and (−)-2,2'-epi-cytoskyrin A starting from anthraquinones. researchgate.net This approach is notable for being protecting group-free, offering a simpler route compared to longer total synthesis routes. researchgate.net Chemoenzymatic methods have also been applied to synthesize (−)-rugulosin B, (−)-rugulosin C, and several rugulin (B1680272) analogues in a few steps from anthraquinones. rsc.orgdntb.gov.uarsc.orgresearchgate.net This work supports the hypothesis that dimerization of variously substituted monomeric intermediates plays a role in the biosynthesis of naturally occurring (+)-rugulosin B and C. rsc.orgrsc.orgresearchgate.net The synthesis of flavoskyrins, (−)-rugulosin B, C, and rugulin analogues has been achieved chemoenzymatically from anthraquinones in two to four steps. dntb.gov.ua

Biomimetic Synthesis Approaches Mimicking Natural Pathways

Biomimetic synthesis aims to replicate proposed natural biosynthetic routes in the laboratory. The biosynthesis of bisanthraquinones like this compound is thought to involve the dimerization of chiral monomeric anthraquinone (B42736) units. rsc.org Biomimetic strategies have been developed to synthesize this compound-type compounds from flavoskyrin-type compounds. researchgate.net This involves the oxidation of flavoskyrin-type compounds to intermediate quinonic compounds, which are then converted to this compound-type compounds via intramolecular Michael-type condensation. researchgate.net A biomimetic, chemoenzymatic, and protecting group-free synthesis of the enantiomers of this compound and 2,2'-epi-cytoskyrin A, namely (−)-rugulosin and (−)-2,2'-epi-cytoskyrin A, has been reported. rsc.org This contrasts with the more extensive steps required for the total synthesis of the (+)-enantiomers. researchgate.netrsc.org

Total Synthesis Methodologies and Cascade Reaction Sequences (e.g., "Cytoskyrin Cascade")

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler precursors. The total synthesis of (+)-rugulosin and (+)-2,2'-epi-cytoskyrin A has been achieved through cascade reactions. thieme-connect.comcapes.gov.brnih.gov These strategies often feature a sequence of reactions occurring in a single vessel without isolation of intermediates, leading to increased efficiency. 20.210.105nih.govchinesechemsoc.org The "cytoskyrin cascade" is a notable example of such a sequence developed for the total synthesis of bisanthraquinones like this compound and 2,2'-epi-cytoskyrin A. researchgate.netacs.orgacs.orgnih.gov This cascade sequence starts from anthradihydroquinone monomeric units and delivers the complex polycyclic framework in a stereoselective manner. researchgate.netacs.orgcapes.gov.brnih.gov A key step in some total synthesis approaches involves the oxidative dimerization of monomeric units, such as the oxidative dimerization of an anthradihydroquinone with manganese dioxide, which initiates a cascade of cyclizations. thieme-connect.com20.210.105 This process can lead to the formation of heptacyclic compounds through sequential inter- and intramolecular Michael reactions. 20.210.105 The total synthesis of (+)-rugulosin and (+)-2,2'-epi-cytoskyrin A can require 14-16 steps. researchgate.net

Stereoselective Synthesis of Specific Isomers and Analogues

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. Given the multiple stereocenters in this compound, achieving high stereoselectivity is crucial for synthesizing specific isomers and analogues. The strategies employed in the total synthesis of this compound and related bisanthraquinones through cascade reactions have been designed to be stereoselective. researchgate.netacs.orgnih.gov For instance, the "cytoskyrin cascade" delivers these molecules in a stereoselective manner. researchgate.netacs.orgnih.gov Chemoenzymatic approaches also offer a means to achieve stereoselectivity, as enzymes are inherently stereoselective catalysts. researchgate.netrsc.org The synthesis of (−)-rugulosin and (−)-2,2'-epi-cytoskyrin A via a chemoenzymatic route demonstrates the ability to access specific enantiomers. researchgate.netrsc.org Research has also explored the stereoselective synthesis of related complex molecules, highlighting the importance of designing synthetic routes that control the formation of stereocenters. nih.gov

Future Directions in Rugulosin Research

Elucidation of Remaining Biosynthetic Intermediates and Uncharacterized Enzymes

Understanding the complete biosynthetic pathway of rugulosin (B17658) is crucial for controlling its production and for potential metabolic engineering efforts. While progress has been made in understanding the biosynthesis of related anthraquinones and bianthraquinones, the full pathway to this compound, including all intermediates and the enzymes involved, requires further investigation.

Research into the biosynthesis of dimeric natural products with cage-like structures, such as this compound and cytoskyrin A, has highlighted the complexity of these pathways. researchgate.net Putative biosynthetic intermediates, like (R)-configured dihydroanthracenones, have been synthesized chemoenzymatically using fungal enzymes such as MdpC from Aspergillus nidulans. researchgate.netresearchgate.net This suggests that similar enzymatic steps may be involved in this compound biosynthesis. Studies on related fungal natural products have also indicated that some biosynthetic steps might occur non-enzymatically or involve previously uncharacterized enzyme activities. researchgate.netnih.gov For instance, investigations into the biosynthesis of penilactones A and B, which are polyketide-polyketide hybrids, revealed a Michael addition mediated coupling process that did not initially appear to involve enzymes, although subsequent genetic studies identified relevant biosynthetic gene clusters. nih.gov

Future research should focus on identifying the specific genes and enzymes responsible for the dimerization of monomeric anthraquinone (B42736) precursors and the subsequent modifications that lead to the this compound structure. Techniques such as genome sequencing of this compound-producing fungi, coupled with gene knockout and heterologous expression studies, can help pinpoint the uncharacterized enzymes in the pathway. frontiersin.org Furthermore, in vitro enzymatic assays with purified proteins are needed to confirm the catalytic activities and to identify transient or unstable intermediates. uni-freiburg.de The use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be essential for the identification and structural characterization of any newly discovered intermediates.

Exploration of Novel this compound Analogues and Derivatives with Targeted Bioactivities

The structural complexity of this compound provides a scaffold for the design and synthesis of novel analogues and derivatives with potentially altered or targeted bioactivities. While this compound itself is known for its toxicity, modifications to its structure could yield compounds with desirable pharmacological or agrochemical properties and reduced undesirable effects.